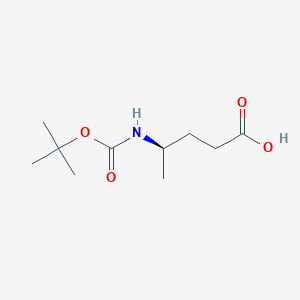

(4R)-4-(Boc-amino)-pentanoic acid

Übersicht

Beschreibung

“(4R)-4-(Boc-amino)-pentanoic acid” is a chemical compound with the molecular formula C10H19NO41. It’s available for research use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(4R)-4-(Boc-amino)-pentanoic acid”. The synthesis of such compounds often involves complex organic chemistry techniques and is usually carried out in specialized laboratories.Molecular Structure Analysis

The molecular weight of “(4R)-4-(Boc-amino)-pentanoic acid” is 217.2651. However, detailed structural analysis such as bond lengths, angles, and conformation might require advanced techniques like X-ray crystallography or NMR spectroscopy, which are not available in the online resources I have access to.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(4R)-4-(Boc-amino)-pentanoic acid”. The reactivity of a compound depends on its functional groups and the conditions under which it’s subjected.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on these properties for “(4R)-4-(Boc-amino)-pentanoic acid”.Wissenschaftliche Forschungsanwendungen

Synthesis of Amino Acid Derivatives

A study by Krishnamurthy et al. (2014) explored the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using Subtilisin or acylase. The enantiomerically pure amino acid with tert-butoxycarbonyl (Boc) protection underwent smooth epoxidization, leading to the generation of compounds with five-membered rings, such as the 4-hydroxyproline derivatives. This research illustrates the versatile use of (4R)-4-(Boc-amino)-pentanoic acid derivatives in synthesizing complex amino acid structures and cyclic compounds, underscoring its role in advancing synthetic chemistry methods (Krishnamurthy et al., 2014).

Antioxidant and Therapeutic Potential

α-Lipoic acid (LA), chemically related to (4R)-4-(Boc-amino)-pentanoic acid, was discussed for its multifunctional antioxidant properties by Bast and Haenen (2003). LA, recognized for its role in enzyme cofactors and intermediate metabolism in cells, showcases the broader scope of pentanoic acid derivatives in biological systems. Their functions span beyond simple chemical structures to include significant roles in cellular processes, antioxidant defense, and potential therapeutic applications (Bast & Haenen, 2003).

NMR Spectroscopy and Protein Chemistry

The application of fluorinated amino acids in protein chemistry was highlighted by Qin et al. (2012), who synthesized para-substituted tetrafluorophenylalanines starting from pentafluorophenylalanine Boc-Z. These novel unnatural amino acids exhibit distinct (19)F NMR signatures, which are invaluable for analyzing protein-membrane interactions via NMR spectroscopy. This study exemplifies the utility of (4R)-4-(Boc-amino)-pentanoic acid derivatives in enhancing the analytical tools available for studying complex biological systems (Qin et al., 2012).

Peptidomimetics and Scaffold for Combinatorial Chemistry

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, was described by Pascal et al. (2000). These compounds serve as building blocks for peptidomimetics and scaffolds in combinatorial chemistry, demonstrating the role of (4R)-4-(Boc-amino)-pentanoic acid in facilitating the creation of diverse molecular libraries for drug discovery and material science applications (Pascal et al., 2000).

Safety And Hazards

For safety and hazards information, one usually refers to the Material Safety Data Sheet (MSDS) of the compound. I couldn’t find the MSDS for “(4R)-4-(Boc-amino)-pentanoic acid” in the resources I have access to.

Zukünftige Richtungen

Without specific studies or applications of “(4R)-4-(Boc-amino)-pentanoic acid” available, it’s difficult to predict future directions. The potential uses of a compound depend on its properties and how those properties can be exploited in various fields like medicine, materials science, or environmental science.

Eigenschaften

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVXURBKURNKE-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-(Boc-amino)-pentanoic acid | |

CAS RN |

214402-34-3 | |

| Record name | (4R)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)

![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)

![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)